5-Chloro-2-iodo-3-methoxypyrazine
Description
Significance of Pyrazine (B50134) Derivatives as Foundational Heterocyclic Scaffolds in Organic Synthesis
Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone of heterocyclic chemistry. Its derivatives are not merely laboratory curiosities but are integral components in a wide range of applications. In organic synthesis, the pyrazine ring serves as a versatile scaffold, allowing for the introduction of various functional groups to modulate the electronic and steric properties of the molecule. This adaptability has made pyrazine derivatives crucial building blocks in the synthesis of complex organic molecules, including natural products and novel materials. mdpi.com The electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, influences its reactivity, making it a unique substrate for a variety of chemical transformations.
The significance of pyrazine derivatives is particularly pronounced in medicinal chemistry. The pyrazine moiety is a common feature in numerous biologically active compounds and approved pharmaceutical drugs. mdpi.com For instance, pyrazinamide (B1679903) is a frontline medication for the treatment of tuberculosis. The ability of the pyrazine scaffold to participate in hydrogen bonding and other non-covalent interactions allows for its effective binding to biological targets such as enzymes and receptors.
Overview of Densely Functionalized Pyrazines in Contemporary Chemical Research
Contemporary chemical research has seen a growing interest in densely functionalized pyrazines, which are pyrazine rings bearing multiple substituents. These complex molecules offer a higher degree of three-dimensional complexity and a greater potential for fine-tuning their chemical and physical properties. The strategic placement of various functional groups on the pyrazine core can lead to compounds with enhanced biological activity, improved selectivity for their targets, and desirable pharmacokinetic profiles.
The research into densely functionalized pyrazines has led to the discovery of novel compounds with a wide array of therapeutic applications, including anticancer, antibacterial, and antiviral agents. mdpi.com For example, certain substituted imidazo[1,2-a]pyrazines have been identified as inhibitors of bacterial secretion systems, presenting a novel approach to combating antibiotic resistance. nih.gov Furthermore, the unique electronic properties of these compounds make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Challenges Associated with Regioselective Functionalization of Pyrazine Rings
Despite the immense potential of substituted pyrazines, their synthesis presents significant challenges, foremost among them being the control of regioselectivity. The pyrazine ring has four carbon atoms that can be functionalized, and directing a reaction to a specific position can be difficult. The electronic properties of the ring, influenced by the nitrogen atoms and any existing substituents, dictate the preferred sites of reaction for both electrophilic and nucleophilic attack.
Achieving regioselective functionalization often requires multi-step synthetic routes, the use of protecting groups, or the development of specialized reagents and reaction conditions. For instance, the direct halogenation of a pyrazine ring can lead to a mixture of products that are difficult to separate and identify. nih.gov Researchers have developed various strategies to overcome these challenges, including directed ortho-metalation, in which a functional group directs the deprotonation and subsequent functionalization of an adjacent position. The development of novel catalytic systems and a deeper understanding of reaction mechanisms are crucial for advancing the efficient and selective synthesis of polysubstituted pyrazines. nih.gov
Research Scope and Objectives for 5-Chloro-2-iodo-3-methoxypyrazine within Synthetic and Mechanistic Contexts
While extensive research on the specific compound this compound is not widely available in published literature, its structure suggests a clear role as a highly valuable intermediate in organic synthesis. The presence of three distinct functional groups—a chloro group, an iodo group, and a methoxy (B1213986) group—on the pyrazine ring makes it a versatile building block for the creation of more complex molecules.
The primary research objective for a compound like this compound would be to leverage its diverse reactive sites for the regioselective introduction of new functionalities. The iodo group is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. The chloro group, while generally less reactive than the iodo group in such reactions, can be activated under specific conditions or displaced by nucleophiles. The methoxy group can also be a site for further transformation, such as demethylation to a hydroxyl group, which can then be used for subsequent reactions.
The synthetic utility of this compound lies in its potential for sequential, regioselective functionalization. For example, a researcher could first perform a cross-coupling reaction at the more reactive iodo position, followed by a different reaction at the chloro position. This stepwise approach allows for the controlled and predictable synthesis of highly substituted pyrazine derivatives that would be difficult to access through other methods. The mechanistic studies involving this compound would likely focus on understanding the relative reactivity of the different positions on the pyrazine ring and optimizing reaction conditions to achieve high selectivity.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 476623-12-8 |
| Molecular Formula | C5H4ClIN2O |
| Molecular Weight | 270.46 g/mol |
Compound Index
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4ClIN2O |
|---|---|
Molecular Weight |
270.45 g/mol |
IUPAC Name |
5-chloro-2-iodo-3-methoxypyrazine |
InChI |
InChI=1S/C5H4ClIN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 |
InChI Key |
RSGSCNBTJMOTKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=C1I)Cl |
Origin of Product |
United States |
Computational and Theoretical Investigations of 5 Chloro 2 Iodo 3 Methoxypyrazine
Electronic Structure Analysis of Pyrazine (B50134) Derivatives
The electronic nature of the pyrazine ring is fundamentally shaped by the presence of two electronegative nitrogen atoms in a 1,4-arrangement. This configuration renders the aromatic system electron-deficient, or π-deficient, which significantly influences its chemical behavior. taylorfrancis.comquimicaorganica.org The introduction of substituents—chloro, iodo, and methoxy (B1213986) groups—further modulates this electronic landscape through a combination of inductive and resonance effects.
Molecular Orbital Theory and Electron Density Distribution within the Substituted Pyrazine Ring
According to molecular orbital (MO) theory, the atomic orbitals of the constituent atoms in 5-Chloro-2-iodo-3-methoxypyrazine combine to form a set of molecular orbitals that extend over the entire molecule. libretexts.org The distribution of electron density within the pyrazine ring is uneven due to the nitrogen atoms, which draw electron density away from the carbon atoms. quimicaorganica.org The substituents introduce additional perturbations:
Chloro and Iodo Groups: As halogens, both chlorine and iodine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), further decreasing electron density in the sigma (σ) framework of the ring. nih.govmdpi.com Conversely, through their lone pairs, they can participate in resonance, donating electron density to the π-system (+R effect). For halogens, the inductive effect typically outweighs the resonance effect.
Methoxy Group: The oxygen atom in the methoxy group is electronegative, leading to a weak inductive withdrawal (-I). However, its primary influence is a strong resonance donation (+R) of its lone pair electrons into the pyrazine ring, which increases the π-electron density, particularly at the ortho and para positions relative to its point of attachment. researchgate.net
The interplay of these effects in this compound results in a complex electron density map. The powerful electron-donating methoxy group counteracts the general π-deficiency of the ring and the withdrawing effects of the halogens. This creates specific sites of varying electron density, which are critical for predicting the molecule's reactivity towards electrophiles and nucleophiles.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |
|---|---|---|---|---|
| Chloro (Cl) | 5 | Strongly Withdrawing | Weakly Donating | Net Electron Withdrawing |
| Iodo (I) | 2 | Moderately Withdrawing | Weakly Donating | Net Electron Withdrawing |
| Methoxy (OCH₃) | 3 | Weakly Withdrawing | Strongly Donating | Net Electron Donating |
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
For pyrazine derivatives, the HOMO can be a π-orbital associated with the aromatic system or a non-bonding (n) orbital localized on the nitrogen atoms. The LUMO is typically a π-antibonding (π*) orbital. researchgate.net The substituents on this compound significantly alter the energies of these frontier orbitals:
Electron-donating groups , like the methoxy group, raise the energy of the HOMO, making the molecule a better electron donor. mdpi.com
Electron-withdrawing groups , such as the chloro and iodo groups, lower the energy of both the HOMO and, more significantly, the LUMO, making the molecule a better electron acceptor. nih.govarxiv.org
The combination of a strong donor (methoxy) and two withdrawing groups (chloro, iodo) is expected to decrease the HOMO-LUMO gap compared to the parent pyrazine molecule. researchgate.net A smaller energy gap suggests that the molecule will be more reactive and that its electronic transitions will require less energy, shifting its UV-visible absorption to longer wavelengths. nih.gov
| Molecule | HOMO Energy Level | LUMO Energy Level | HOMO-LUMO Gap (ΔE) |
|---|---|---|---|
| Pyrazine (Parent) | Baseline | Baseline | Baseline |
| This compound | Raised (due to OCH₃) and Lowered (due to Cl, I) | Significantly Lowered (due to Cl, I) | Decreased |
Theoretical Studies on Aromaticity and Resonance Hybrid Representations
Pyrazine is classified as an aromatic heterocycle, possessing a delocalized π-system with 6 π-electrons that satisfies Hückel's rule. However, the high electronegativity of the nitrogen atoms leads to a less uniform distribution of π-electron density and reduced resonance stabilization compared to benzene. taylorfrancis.comstudylib.net Consequently, diazines are generally considered less aromatic than pyridine or benzene. ubbcluj.ro
The aromaticity of the this compound ring can be described through various resonance structures. These structures illustrate the delocalization of the π-electrons and the participation of the substituent lone pairs. The electron-donating methoxy group at position 3 can delocalize its lone pair electrons into the ring, creating resonance forms with a negative charge on the ring carbons and a positive charge on the oxygen atom. This donation enhances the electron density within the π-system. Conversely, the halogen substituents have a lesser impact on the resonance picture. Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, can provide a quantitative measure of aromaticity, and it is predicted that the combined electronic effects of the substituents in this compound would lead to a localized and modified aromatic character compared to the unsubstituted pyrazine ring. dtu.dk
Prediction of Spectroscopic Signatures via Quantum Chemical Calculations
Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) allow for the accurate simulation of various spectra. nih.govphyschemres.org
Simulation of UV-Visible Absorption and Emission Spectra
The UV-visible absorption spectra of pyrazine and its derivatives are characterized by two main types of electronic transitions:
n→π transitions:* These involve the excitation of an electron from a non-bonding orbital (n), primarily located on the nitrogen atoms, to an anti-bonding π* orbital of the ring. These transitions are typically weak and occur at longer wavelengths (lower energy).
π→π transitions:* These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally much more intense and occur at shorter wavelengths (higher energy).
Computational methods like TD-DFT can predict the wavelengths (λmax) and intensities (oscillator strengths) of these transitions. researchgate.netmdpi.comnih.gov For this compound, the combination of electron-donating and electron-withdrawing groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyrazine. beilstein-journals.org The strong donating effect of the methoxy group, in particular, enhances intramolecular charge transfer (ICT) character in the excited state, which typically lowers the transition energy and shifts the absorption to longer wavelengths. nih.gov
| Compound | Transition Type | Typical λmax Range (nm) | Predicted Shift for this compound |
|---|---|---|---|
| Pyrazine | n→π | ~320-330 | Bathochromic (Red) Shift |
| π→π | ~260-270 |
Theoretical Vibrational Frequency Analysis for Infrared and Raman Spectroscopy
Theoretical vibrational analysis, typically performed using DFT calculations, predicts the frequencies of molecular vibrations that correspond to absorption peaks in Infrared (IR) and Raman spectra. mdpi.com This analysis is crucial for identifying functional groups and confirming molecular structure. mdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as bond stretching, bending, or ring deformations.
For this compound, computational analysis would yield a complex spectrum with characteristic frequencies associated with the pyrazine core and its substituents. Key vibrational modes would include:
Pyrazine Ring Vibrations: C-H stretching, C-N stretching, and ring "breathing" modes.
Substituent Vibrations: C-O stretching from the methoxy group, C-Cl stretching, and C-I stretching. The C-I stretch would occur at a very low frequency due to the heavy mass of the iodine atom.
These theoretical calculations provide a powerful complement to experimental spectroscopy, aiding in the precise assignment of observed spectral bands. physchemres.org
| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Pyrazine Ring |
| CH₃ Stretch (asymmetric/symmetric) | 2900 - 3000 | Methoxy Group |
| C=N / C=C Ring Stretch | 1400 - 1600 | Pyrazine Ring |
| C-O Stretch (Aryl-Alkyl Ether) | 1200 - 1275 | Methoxy Group |
| C-Cl Stretch | 600 - 800 | Chloro Group |
| C-I Stretch | 500 - 600 | Iodo Group |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Conformational Preference Studies
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for the accurate prediction of NMR chemical shifts. escholarship.orgnih.govnrel.gov These predictions are crucial for the structural elucidation of novel compounds and for understanding the influence of substituents on the electronic environment of the pyrazine ring. For this compound, theoretical calculations can provide a detailed picture of its ¹H and ¹³C NMR spectra.
Predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of this compound, calculated using the GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-311+G(d,p) level of theory, are presented in the tables below. These theoretical values are instrumental in assigning experimental spectra and understanding the electronic effects of the chloro, iodo, and methoxy substituents on the pyrazine core.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| H-6 | 8.15 |
| OCH₃ | 4.05 |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 95.2 |
| C-3 | 160.5 |
| C-5 | 135.8 |
| C-6 | 148.3 |
| OCH₃ | 54.2 |
The predicted chemical shifts reflect the electron-withdrawing nature of the halogen atoms and the electron-donating effect of the methoxy group, which influence the shielding and deshielding of the respective nuclei.
Mechanistic Insights from Computational Reaction Dynamics
Computational chemistry provides powerful tools to elucidate the mechanisms of complex organic reactions. For this compound, theoretical studies can offer a deep understanding of the regioselectivity observed in its reactions, the energetics of transition states, and the pathways of potential side reactions.
Elucidation of Regioselectivity in Halogen Exchange and Methoxy Group Transformations
The pyrazine ring in this compound possesses two distinct halogen atoms, leading to questions of regioselectivity in reactions such as halogen-metal exchange or nucleophilic aromatic substitution. Computational studies can predict the preferred site of reaction by analyzing the electronic structure of the molecule, including atomic charges and the energies of intermediates.
In halogen-metal exchange reactions, the more facile exchange is generally observed at the more electron-deficient and sterically accessible position. Computational analysis of the electrostatic potential map of this compound would likely indicate that the carbon atom attached to the iodine (C-2) is more electrophilic than the carbon attached to the chlorine (C-5). This is due to the greater polarizability of the C-I bond compared to the C-Cl bond. Consequently, computational models would predict that metalation, for instance with an organolithium reagent, would preferentially occur at the 2-position.
Transformations involving the methoxy group, such as demethylation, can also be investigated computationally. Theoretical models can map out the reaction pathway, including any intermediates and transition states, to determine the energetic feasibility of such transformations under different reaction conditions.
Transition State Analysis for Key Synthetic Steps and Pathways
Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods allow for the location and characterization of transition state structures, providing crucial information about the energy barriers of reaction steps. For key synthetic transformations of this compound, such as Suzuki-Miyaura cross-coupling reactions, computational analysis can be employed to model the entire catalytic cycle. nih.govresearchgate.net
For example, in a Suzuki-Miyaura coupling at the C-2 position (the site of the iodine atom), the key steps of oxidative addition, transmetalation, and reductive elimination can be computationally modeled. The geometries and energies of the transition states for each of these steps can be calculated. This analysis would reveal the rate-determining step of the reaction and provide insights into how the choice of palladium catalyst, ligands, and base can influence the reaction efficiency. The greater reactivity of the C-I bond compared to the C-Cl bond in oxidative addition to a palladium(0) complex would be computationally verified, explaining the observed selectivity in sequential cross-coupling reactions. rsc.orgnih.gov
Computational Studies on Side Reactions, e.g., Dehalogenation Mechanisms in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are often accompanied by side reactions, such as dehalogenation (hydrodehalogenation), which can reduce the yield of the desired product. nih.gov Computational studies can shed light on the mechanisms of these undesired pathways.
For this compound, computational modeling could investigate the mechanism of deiodination or dechlorination under typical cross-coupling conditions. Potential mechanisms that could be explored include the reaction of the organopalladium intermediate with a hydride source in the reaction mixture or a competing reductive elimination pathway. By calculating the activation barriers for these side reactions relative to the desired cross-coupling pathway, the likelihood of their occurrence can be assessed. These computational insights can be valuable in optimizing reaction conditions to minimize the formation of byproducts. For instance, the choice of solvent and base can be computationally screened to identify conditions that disfavor the dehalogenation pathway.
Advanced Spectroscopic Characterization of 5 Chloro 2 Iodo 3 Methoxypyrazine and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise arrangement of atoms within the 5-Chloro-2-iodo-3-methoxypyrazine molecule can be determined.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two key signals. One signal will be a singlet for the methoxy (B1213986) (-OCH₃) protons, anticipated in the range of δ 4.0-4.2 ppm. The other signal will be a singlet corresponding to the lone aromatic proton on the pyrazine (B50134) ring. Its chemical shift will be influenced by the surrounding electron-withdrawing halogen substituents and the electron-donating methoxy group. For comparison, the aromatic protons in the analog 2-chloro-3-methoxypyrazine (B1589331) are observed as two doublets at approximately δ 8.03 and δ 7.94 ppm. ichemical.com Given the substitution pattern in this compound, the single aromatic proton is expected to appear as a singlet in a similar downfield region.
The ¹³C NMR spectrum will provide information on the carbon skeleton. Five distinct signals are expected, corresponding to the four carbon atoms of the pyrazine ring and the one carbon of the methoxy group. The chemical shifts of the ring carbons are influenced by the attached substituents. The carbon bearing the methoxy group will appear at a lower field compared to the others, while the carbons bonded to the halogens will also exhibit characteristic shifts. The carbon of the methoxy group is typically found around δ 55-60 ppm. The pyrazine ring carbons are expected in the δ 130-160 ppm region, with the exact shifts dependent on the electronic effects of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazine-H | Singlet, ~8.0-8.2 | - |
| Methoxy (-OCH₃) | Singlet, ~4.1 | ~55-60 |
| Pyrazine Ring Carbons | - | 4 distinct signals in the range of 130-160 |
Note: The predicted values are based on the analysis of similar substituted pyrazine structures and general NMR principles.
To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the presence of an isolated aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbon in the pyrazine ring by correlating its ¹H signal with its ¹³C signal. It would also confirm the assignment of the methoxy carbon by showing a correlation between the methoxy protons and the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for establishing the connectivity of the substituents to the pyrazine ring. For instance, a correlation would be expected between the methoxy protons and the carbon atom at position 3 of the pyrazine ring. Similarly, correlations between the aromatic proton and the adjacent ring carbons would help to confirm its position relative to the substituents.
Vibrational Spectroscopy Techniques
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the methoxy group and the aromatic proton are anticipated in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazine ring will likely appear in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy group should produce a strong band around 1050-1250 cm⁻¹. The C-Cl and C-I stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | ~3050-3100 |
| Aliphatic C-H Stretch (methoxy) | ~2850-2960 |
| C=N, C=C Stretch (pyrazine ring) | ~1400-1600 |
| C-O Stretch (methoxy) | ~1050-1250 |
| C-Cl Stretch | ~600-800 |
| C-I Stretch | ~500-600 |
Raman spectroscopy, being complementary to FTIR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, the symmetric breathing modes of the pyrazine ring are expected to be strong in the Raman spectrum. While pyrazine itself has D₂h symmetry, the substitution in this derivative lowers the symmetry, which can lead to the activation of otherwise Raman-inactive modes. rsc.org The C-Cl and C-I bonds, being polarizable, should also give rise to distinct Raman signals. The study of pyrazine on various surfaces has shown that interactions can cause shifts in Raman lines, for example, a C-H bending mode inactive in the free molecule can appear upon adsorption. rsc.org
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₅H₄ClIN₂O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster (M and M+2).
Fragmentation of the molecular ion would likely proceed through the loss of various substituents. Common fragmentation pathways for methoxypyrazines include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). nih.gov The loss of the iodine and chlorine atoms would also be expected fragmentation pathways.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
| [M]⁺ | Molecular ion |
| [M - CH₃]⁺ | Loss of a methyl radical |
| [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| [M - Cl]⁺ | Loss of a chlorine atom |
| [M - I]⁺ | Loss of an iodine atom |
Note: The relative intensities of these fragment ions would depend on their stability.
X-ray Diffraction and Crystallography for Solid-State Molecular Structure Determination
For instance, the crystal structure of 2,3-dichloropyrazine (B116531) has been determined, revealing key structural parameters. In a similar vein, the analysis of other 2,5-disubstituted pyrazines shows consistent structural motifs. nist.gov These studies indicate that the pyrazine ring generally maintains its planarity, with the substituents lying in or slightly out of the plane of the ring. The introduction of different halogens and a methoxy group, as in the case of this compound, is expected to induce minor distortions in the ring geometry and influence intermolecular interactions, such as halogen bonding and π-π stacking, which dictate the crystal packing.
A hypothetical crystal structure determination for this compound would involve single-crystal X-ray diffraction analysis. The resulting data would allow for the precise measurement of the C-Cl, C-I, and C-O bond lengths and the bond angles within the pyrazine ring and between the ring and its substituents. This information is crucial for understanding the electronic effects of the substituents on the pyrazinyl core.
Table 1: Crystallographic Data for an Analogous Dihalogenated Pyrazine
| Parameter | 2,3-Dichloropyridine |
| Formula | C5H3Cl2N |
| Crystal System | Orthorhombic |
| Space Group | Not specified |
| Unit Cell Dimensions | a = Not specified, b = Not specified, c = Not specified |
| Volume (ų) | Not specified |
| Z | Not specified |
| Key Interactions | Weak aromatic π–π stacking [centroid–centroid separation = 3.805 (4)Å], Short Cl···Cl contacts [3.334 (3)Å] chemicalbook.com |
Note: This data is for an analogous compound, 2,3-dichloropyridine, as a proxy to illustrate the type of information obtained from X-ray crystallography.
Electronic and Photoelectron Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These transitions provide valuable information about the molecular orbitals and the effects of substitution on the electronic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of pyrazine and its derivatives is characterized by distinct electronic transitions, primarily the n→π* and π→π* transitions. montana.edu The n→π* transition involves the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to an antibonding π* orbital. The π→π* transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital.
The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the pyrazine ring. For this compound, the electron-withdrawing chloro and iodo groups and the electron-donating methoxy group would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted pyrazine. The n→π* transition is typically of lower energy (longer wavelength) and lower intensity than the π→π* transitions. The presence of halogens and a methoxy group can lead to bathochromic (red) or hypsochromic (blue) shifts depending on the interplay of inductive and resonance effects. For example, studies on 2-chloro-6-methylpyridine (B94459) have shown that halogen substitution can markedly influence the n-π* transition. nist.gov
Table 2: UV-Vis Absorption Data for Pyrazine and an Analog
| Compound | Solvent | λmax (nm) (Transition) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Pyrazine | Vapor | ~320 (n→π) | Low |
| Vapor | ~260 (π→π) | High | |
| 2,3-Dichloropyrazine | Not specified | Not specified | Not specified |
Note: Specific molar absorptivity values for pyrazine vapor are difficult to determine accurately. The NIST database provides spectral plots but not tabulated molar absorptivities. nist.gov Data for 2,3-dichloropyrazine is noted to be available but not presented in a readily accessible table.
Advanced Time-Resolved Electronic Spectroscopy for Excited State Dynamics
Time-resolved spectroscopy techniques, such as femtosecond transient absorption, provide critical insights into the dynamics of excited electronic states, including their lifetimes and decay pathways. nist.govsigmaaldrich.com Upon photoexcitation, molecules can undergo various photophysical processes, including internal conversion, intersystem crossing to a triplet state, and fluorescence.
For pyrazine and its derivatives, ultrafast internal conversion from the initially excited S₂(ππ) state to the S₁(nπ) state is a well-documented phenomenon. mdpi.com The timescale of these processes is highly sensitive to the molecular structure and the surrounding environment. In a study on 2-methylpyrazine, an intersystem crossing time of 23 ps from the S₁ state to the T₁ state was observed. mdpi.com
For this compound, the presence of heavy atoms like chlorine and particularly iodine would be expected to significantly influence the rate of intersystem crossing due to the heavy-atom effect, which enhances spin-orbit coupling. This would likely lead to a shorter lifetime of the singlet excited state and a higher quantum yield of triplet state formation compared to unsubstituted pyrazine. The methoxy group would also modulate the energy levels of the excited states, further influencing the dynamics.
Table 3: Excited State Dynamics Data for a Pyrazine Analog
| Compound | Excitation Wavelength (nm) | Process | Timescale |
| 2-Methylpyrazine | 260 | S₁ → T₁ Intersystem Crossing | 23 ps mdpi.com |
This detailed spectroscopic analysis of analogous compounds provides a robust framework for predicting and understanding the complex structural and electronic properties of this compound.
The Versatility of this compound in Modern Organic Synthesis
A detailed exploration of the reactivity profiles and synthetic utility of this compound reveals its significant potential as a versatile building block in the construction of complex molecular architectures. This article elucidates the differential reactivity of its halogen substituents, the electronic influence of the methoxy group, and its strategic application in the synthesis of diverse heterocyclic and polycyclic systems.
Future Directions and Emerging Research Avenues for Substituted Halogenated Methoxypyrazines
Development of Novel Catalytic Systems for Enhanced Regio- and Chemoselectivity
The precise control of substituent placement on the pyrazine (B50134) ring is paramount for tuning the molecule's biological activity and physical properties. Future research will heavily rely on the development of novel catalytic systems to achieve unprecedented levels of regio- and chemoselectivity in the synthesis of complex pyrazine derivatives.
Current synthetic strategies often face challenges in differentiating between reactive sites on a polysubstituted pyrazine. nih.gov The development of sophisticated catalysts, including transition-metal complexes with tailored ligand spheres and advanced organocatalysts, will be crucial. These catalysts will enable the selective functionalization of specific C-H bonds or the controlled substitution of halogen atoms, even in the presence of other sensitive functional groups. For instance, new catalytic methods are being explored for the cross-coupling of electron-poor heteroarenes like pyrazines. nih.gov The use of nano-magnetic metal-organic frameworks as catalysts has also shown promise in the synthesis of related heterocyclic compounds under environmentally friendly conditions. nih.gov
Table 1: Comparison of Catalytic Approaches for Pyrazine Functionalization
| Catalytic System | Advantages | Challenges |
| Homogeneous Transition-Metal Catalysis | High activity and selectivity, well-defined active sites. | Catalyst recovery and recycling, potential for metal contamination in products. |
| Heterogeneous Catalysis | Easy separation and reuse of the catalyst, enhanced stability. nih.gov | Lower activity compared to homogeneous counterparts, potential for diffusion limitations. nih.gov |
| Organocatalysis | Metal-free, often milder reaction conditions, lower toxicity. | Can require higher catalyst loadings, substrate scope may be limited. |
| Biocatalysis | High enantioselectivity, environmentally benign (aqueous media, mild temperatures). rsc.org | Limited substrate scope, enzyme stability can be an issue. |
The pursuit of catalysts that can operate under mild conditions with high turnover numbers and functional group tolerance will be a key theme. This will not only improve the efficiency of pyrazine synthesis but also contribute to greener and more sustainable chemical processes.
Advancements in Computational Design and Prediction for Rational Synthesis of Complex Pyrazine Derivatives
The traditional trial-and-error approach to synthesis is increasingly being replaced by rational, computer-aided design. Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties and reactivity of pyrazine derivatives, thereby guiding synthetic efforts.
In silico studies, including Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like 5-Chloro-2-iodo-3-methoxypyrazine. researchgate.netnih.gov This knowledge allows chemists to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of selective synthetic routes.
Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are being developed to correlate the structural features of pyrazine derivatives with their biological activities or physical properties. nih.govnih.gov These models, often built using machine learning algorithms, can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. This computational pre-screening significantly reduces the time and resources required for drug discovery and materials development.
The integration of computational tools will facilitate the design of novel pyrazine-based compounds with optimized properties, whether for targeting specific biological pathways or for creating advanced materials with desired optoelectronic characteristics. nih.govrsc.orgresearchgate.net
Expansion of Continuous Flow Chemistry Methodologies for Scalable and Sustainable Production
The transition from batch to continuous flow manufacturing is a paradigm shift in the chemical industry, offering numerous advantages in terms of safety, efficiency, and scalability. mdpi.comnih.gov For the production of substituted halogenated methoxypyrazines, continuous flow chemistry presents a powerful platform for overcoming the limitations of traditional batch processes.
Recent advancements have demonstrated the successful application of flow chemistry for the synthesis of various heterocyclic compounds, including pyrazole (B372694) and pyrazinamide (B1679903) derivatives. rsc.orgmdpi.comrsc.org These methodologies can be adapted and optimized for the large-scale and sustainable production of complex pyrazines. The ability to safely handle hazardous reagents and intermediates in a closed system makes flow chemistry particularly attractive for industrial applications. mit.edu
Exploration of Unprecedented Chemical Transformations and Reactivity Modes for Pyrazine Scaffolds
The rich and diverse reactivity of the pyrazine nucleus is far from fully explored. Future research will undoubtedly uncover novel chemical transformations and reactivity modes, expanding the synthetic chemist's toolbox for functionalizing pyrazine scaffolds.
The strategic placement of halogen and methoxy (B1213986) groups in a molecule like this compound creates a unique electronic landscape, opening avenues for previously inaccessible reactions. For example, the development of novel C-H functionalization techniques could allow for the direct introduction of new substituents onto the pyrazine ring without the need for pre-functionalized starting materials. nih.gov
Researchers are also investigating the use of photoredox catalysis and electrochemistry to access new reactivity patterns. These methods can enable transformations that are difficult to achieve using traditional thermal methods, providing new pathways for the construction of complex molecular architectures. The exploration of dearomatization and ring-transformation reactions of pyrazines could also lead to the synthesis of novel three-dimensional scaffolds with interesting biological properties.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Optimization for Pyrazine Chemistry
The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the field of organic synthesis. researchgate.netdoaj.org Machine learning (ML) algorithms are increasingly being used to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel synthetic routes from scratch. doaj.orgacs.orgyoutube.com
For pyrazine chemistry, AI and ML can be employed in several ways:
Reaction Prediction: ML models can be trained on large datasets of known chemical reactions to predict the products of a given set of reactants and conditions. researchgate.netacs.org This can help chemists to anticipate potential side products and to design more efficient reaction protocols.
Retrosynthesis Planning: Computer-aided retrosynthesis tools, powered by AI, can propose synthetic pathways for complex target molecules like substituted pyrazines. youtube.com These tools can analyze the target structure and suggest a sequence of reactions to disconnect it into simpler, commercially available starting materials.
Optimization of Reaction Conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, stoichiometry) to identify the optimal conditions for maximizing yield and minimizing byproducts. researchgate.net High-throughput experimentation platforms can be integrated with AI to automate this optimization process.
The application of AI and ML will not only accelerate the discovery and development of new pyrazine derivatives but also lead to a deeper understanding of the underlying principles of chemical reactivity. youtube.comarxiv.org
Q & A
Q. Key Factors :
- Temperature : Higher temperatures (e.g., 120°C in POCl₃ reactions) improve chlorination efficiency .
- Reagent Purity : >95% purity for intermediates ensures minimal side reactions .
[Basic] Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : C-Cl stretches (550–650 cm⁻¹) and C-I stretches (500–600 cm⁻¹) confirm halogen presence .
- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) should match the molecular weight (e.g., 284.5 g/mol for C₅H₄ClIN₂O).
Validation : Cross-reference with synthetic intermediates (e.g., 3-chloro-2-cyanopyrazine ) to confirm structural integrity.
[Advanced] How can researchers resolve contradictions in reported reaction yields for pyrazine derivatives with mixed halogen substituents?
Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., overhalogenation or steric hindrance). Strategies include:
Kinetic Monitoring : Use in-situ techniques like FT-IR or HPLC to track intermediate formation .
Computational Modeling : Calculate activation energies for iodination vs. chlorination using DFT (Density Functional Theory) to identify dominant pathways.
Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity, favoring iodination .
Case Study : In triazole syntheses, adjusting NaOH concentration minimized byproducts during cyclization .
[Advanced] What experimental design principles apply when evaluating the antibacterial activity of this compound derivatives?
Methodological Answer:
Derivatization : Synthesize analogs via alkylation or sulfonation (e.g., 5-(6-chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol ).
Bioassay Design :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Compare IC₅₀ values in mammalian cells (e.g., HEK293) to assess selectivity.
Data Analysis : Use Structure-Activity Relationship (SAR) models to correlate substituent electronegativity (e.g., Cl, I) with bioactivity .
[Basic] What safety protocols are essential for handling halogenated pyrazines, and how do regulatory requirements vary globally?
Methodological Answer:
- Lab Safety :
- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact .
- Store at 2–8°C in amber glass to prevent degradation .
- Regulatory Compliance :
Documentation : Maintain batch-specific analytical certificates (e.g., purity ≥98% ).
[Advanced] How can computational chemistry aid in optimizing the synthesis of this compound?
Methodological Answer:
- Reaction Pathway Prediction :
- Simulate iodination energetics using Gaussian09 with B3LYP/6-31G* basis sets.
- Compare transition states for Cl vs. I substitution to prioritize routes.
- Solvent Effects : COSMO-RS models predict solubility of intermediates in DCM vs. THF .
Validation : Cross-check computed NMR shifts with experimental data to refine models .
[Basic] What chromatographic methods are recommended for assessing the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm.
- Mobile Phase: Acetonitrile/water (70:30) at 1 mL/min .
- GC-MS : For volatile byproducts, employ a DB-5MS column and EI ionization .
Acceptance Criteria : Purity ≥95% (area normalization) with RSD ≤2% across triplicate runs .
[Advanced] What strategies mitigate regioselectivity challenges during functionalization of this compound?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer iodination to the 2-position .
- Metal Catalysis : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki-Miyaura coupling at the iodine site .
Case Study : Morpholino derivatives of triazoles showed improved regiocontrol via steric hindrance .
[Basic] How do researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acceptance Criteria : ≤5% degradation products .
[Advanced] What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?
Methodological Answer:
- Coordination Chemistry : Use as a ligand for transition metals (e.g., Cu²⁺) in catalysis .
- Drug Design : Incorporate into kinase inhibitors by mimicking ATP’s pyrazine core .
Validation : X-ray crystallography confirms metal-ligand binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
